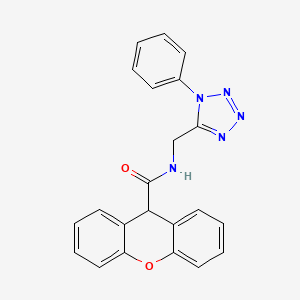

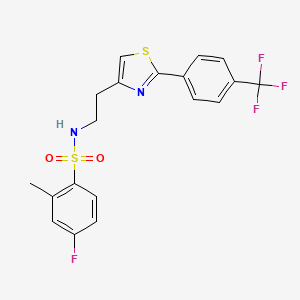

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which plays a crucial role in the regulation of cell death and inflammation.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides

Research by Hu et al. (2011) demonstrates the efficiency of microwave-assisted synthesis for N-(1H-tetrazol-5-yl) derivatives, highlighting a method that could potentially be applicable for synthesizing derivatives of "N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide". These derivatives exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, suggesting potential applications in agriculture and medicine (Hu et al., 2011).

Organosoluble and Optically Transparent Polyamides

Guo et al. (2015) explored the synthesis of new polyamides containing xanthene units, which are related to the xanthene portion of the query compound. These materials demonstrate high thermal stability, good solubility, and optical transparency, suggesting potential applications in materials science, particularly in the development of high-performance polymers and coatings (Guo et al., 2015).

Synthesis and Biological Evaluation of N-Benzamide/Amide Derivatives

Bandgar et al. (2012) reported on the synthesis and biological evaluation of N-benzamide/amide derivatives, focusing on their inhibitory activity against xanthine oxidase and tyrosinase. This research underscores the potential pharmaceutical applications of compounds with similar structural features, including the possibility of developing novel therapeutic agents (Bandgar et al., 2012).

Safe Generation and Synthetic Utilization of Hydrazoic Acid

Gutmann et al. (2012) describe the use of hydrazoic acid in the safe synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow reactor. This research may offer insights into safe and efficient synthesis routes for compounds containing tetrazole groups, potentially applicable to the synthesis of "N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide" (Gutmann et al., 2012).

Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

Du et al. (2015) synthesized and tested a series of novel compounds for their antifungal activity, providing an example of how similar compounds might be developed and evaluated for their bioactivity. This suggests potential applications in developing new antifungal agents (Du et al., 2015).

Propiedades

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c28-22(23-14-20-24-25-26-27(20)15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTRWUSKXXQLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)

![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)

![1-((4-fluorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582920.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2582924.png)